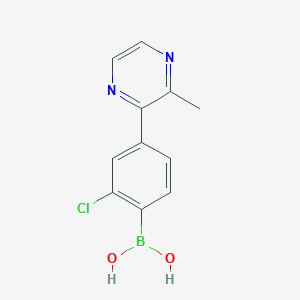

(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid

Description

(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is a boronic acid derivative featuring a chlorinated phenyl ring substituted with a 3-methylpyrazine moiety. This compound belongs to a class of organoboron compounds widely utilized in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and materials science due to their unique reactivity and ability to form stable covalent bonds with diols and other nucleophiles .

Properties

IUPAC Name |

[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BClN2O2/c1-7-11(15-5-4-14-7)8-2-3-9(12(16)17)10(13)6-8/h2-6,16-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWZGWMEBPSTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=NC=CN=C2C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid typically involves the following steps:

Halogenation: The starting material, 2-chloro-4-bromophenyl, undergoes halogenation to introduce the chloro group.

Coupling Reaction: The halogenated intermediate is then subjected to a coupling reaction with 3-methylpyrazine using a palladium catalyst.

Industrial Production Methods

Industrial production of (2-Chloro-4-(3-methylpyrazin-2-yl)

Biological Activity

(2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

The primary mechanism of action for (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with enzymes, particularly those containing serine or threonine residues. This interaction can inhibit enzymatic activity, making it a useful tool in enzyme inhibition studies and drug development.

Key Mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes through its boronic acid functional group, which can lead to the inhibition of various biochemical pathways. This is particularly relevant in the context of cancer therapy, where enzyme inhibitors are crucial for controlling tumor growth.

- Cell Signaling Modulation : By affecting kinases and phosphatases, this compound can alter gene expression and influence cellular metabolism, impacting processes such as cell growth and apoptosis.

The biochemical properties of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid have been characterized in several studies:

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₈BClN₃ |

| Molecular Weight | 233.56 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions but may undergo hydrolysis over time |

Cellular Effects

Research has demonstrated that (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid has profound effects on various cell types:

- Anticancer Activity : In vitro studies have shown that this compound exhibits selective cytotoxicity against cancer cell lines. For instance, it has been tested against prostate cancer cells (PC-3) and demonstrated significant antiproliferative effects.

- Impact on Gene Expression : The compound modulates the activity of transcription factors, leading to alterations in gene expression related to cell cycle regulation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid indicates favorable properties for therapeutic use:

- Absorption : Rapidly absorbed following administration.

- Distribution : Exhibits good tissue distribution due to its lipophilicity.

- Metabolism : Primarily metabolized via conjugation pathways; however, specific metabolic pathways remain to be fully elucidated.

Research Findings

Recent studies have expanded our understanding of the biological activity of boronic acids, including (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid:

- Inhibition Studies : Various studies have reported that boronic acids can serve as effective inhibitors for proteasomes and kinases, which are critical targets in cancer therapy .

- Mechanistic Insights : Computational studies using molecular docking have provided insights into how this compound interacts at the molecular level with target proteins, enhancing our understanding of its biological effects .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids have gained attention for their potential anticancer properties. Research indicates that derivatives like (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain boronic compounds significantly reduced the viability of prostate cancer cells while maintaining the viability of healthy cells, suggesting a selective anticancer effect . The mechanism involves the inhibition of proteasome activity, similar to established drugs like bortezomib .

Antimicrobial Properties

Boronic acids have also shown promise as antimicrobial agents. In studies, compounds with boronic structures demonstrated effective inhibition against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans. The inhibition zones measured between 7–13 mm in diameter, indicating significant antimicrobial activity . This suggests potential applications in developing new antibiotics or antifungal treatments.

Organic Synthesis

Reagents and Catalysts

In organic synthesis, boronic acids are widely used as reagents for various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions. (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid can serve as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to participate in C–C bond formation efficiently, enhancing the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Functionalized Compounds

The compound can be utilized to synthesize functionalized materials, including polymers and hydrogels. For example, boronic acid functionalized hydrogels have been developed for drug delivery systems, leveraging their ability to form reversible covalent bonds with diols present in biological environments . This property can be exploited for targeted drug delivery applications.

Materials Science

Fluorescent Probes

Recent advancements have introduced (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid as a component in fluorescent probes. These probes are designed to selectively bind to glycan structures on biomolecules, facilitating bioanalytical applications such as monitoring biological interactions via Quartz Crystal Microbalance (QCM) techniques . The incorporation of boronic acids into fluorescent systems enhances the sensitivity and specificity of detection methods.

Summary of Findings

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares (2-Chloro-4-(3-methylpyrazin-2-yl)phenyl)boronic acid with analogous compounds, emphasizing substituent effects on reactivity and applications:

Physicochemical and Pharmacokinetic Properties

- Solubility : The 3-methylpyrazine group in the target compound may reduce aqueous solubility compared to methoxycarbonyl or piperazinyl derivatives (e.g., ). This could limit its utility in aqueous-phase reactions or oral drug formulations .

- Metabolic Stability : Trifluoromethoxy and difluoromethoxy substituents () enhance metabolic stability by resisting oxidative degradation, whereas the pyrazine group in the target compound might increase susceptibility to hepatic metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.